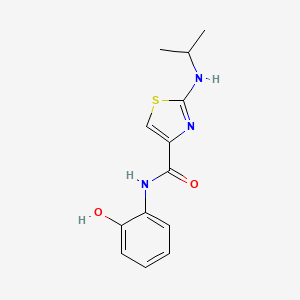![molecular formula C16H14N4O2 B4508927 N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide](/img/structure/B4508927.png)
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide
Vue d'ensemble
Description
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is a compound that features a pyridine ring attached to a phenyl ring, which is further substituted with an oxadiazole ring
Mécanisme D'action
Target of Action
The compound N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide, also known as N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]isonicotinamide, is a type of 1,2,4-oxadiazole derivative . These derivatives have been synthesized by several research groups as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often the key proteins or enzymes in the life cycle of the infectious agents .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes that inhibit the function of the target. For instance, some 1,2,4-oxadiazole derivatives have been studied for their probable mode of action against the Trypanosoma cruzi cysteine protease cruzain . This interaction can lead to the inhibition of the protease, thereby affecting the life cycle of the parasite .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the life cycle of the infectious agents. By inhibiting key proteins or enzymes, the compound disrupts these pathways, leading to downstream effects such as the inhibition of replication or growth of the infectious agents .
Result of Action
The result of the compound’s action is the inhibition of the growth or replication of the infectious agents. This is achieved through the disruption of key biochemical pathways, leading to molecular and cellular effects that inhibit the life cycle of the infectious agents .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA) . Another method involves the reaction of oxadiazole with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,5-oxadiazole
Uniqueness
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-14-19-16(22-20-14)12-3-5-13(6-4-12)18-15(21)11-7-9-17-10-8-11/h3-10H,2H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGOESXMQBZDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B4508846.png)
![N-(4-chlorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4508852.png)
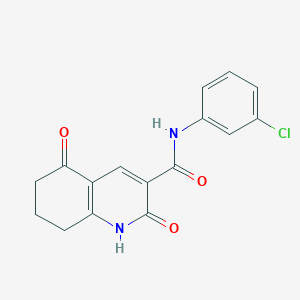

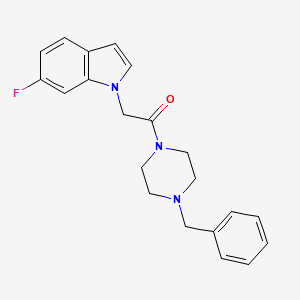
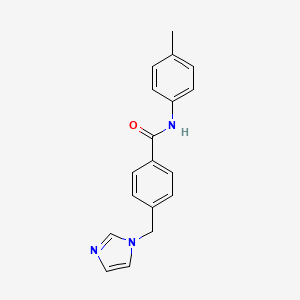

![3-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4508920.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4508935.png)
![N-cycloheptyl-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508949.png)
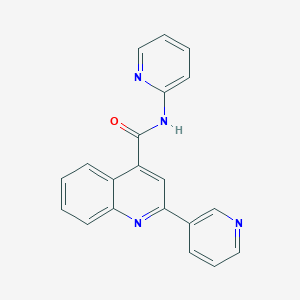
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4508952.png)
![4-[5-(4-Fluorophenyl)thiophene-2-carbonyl]piperazin-2-one](/img/structure/B4508959.png)
